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Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is a synthetic organic compound characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino functional group. Its IUPAC name is methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate, and it has a molecular formula of C₁₅H₂₀ClN₄O₄ with a molecular weight of approximately 314 Da. This compound is notable for its potential applications in medicinal chemistry and pharmaceutical research, particularly as a precursor for the synthesis of more complex molecules.
Research indicates that methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate exhibits potential biological activities, particularly as a GABAB receptor antagonist. This receptor is significant in neuropharmacology, and derivatives of this compound have shown weak antagonistic properties at the GABAB receptor, suggesting potential therapeutic applications in treating conditions such as anxiety and epilepsy. Additionally, structural analogs have been investigated for their roles in inhibiting specific biological pathways .
The synthesis of methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate typically involves several steps:
In industrial settings, these methods may be scaled up using continuous flow reactors and optimized catalysts for cost-effectiveness .
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate finds applications primarily in:
Studies have focused on the interactions of methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate with various biological targets. Its affinity for GABAB receptors suggests it could modulate neurotransmitter activity, impacting conditions like anxiety and epilepsy. Moreover, interactions with heat shock proteins indicate possible antiproliferative effects that warrant further investigation .
Several compounds share structural similarities with methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate. Here are some notable examples:
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| Methyl 3-amino-3-(4-chlorophenyl)propanoate | Methyl 3-amino-3-(4-chlorophenyl)propanoate | Lacks the tert-butoxycarbonyl protecting group |
| Methyl 2-amino-2-(4-chlorobenzyl)propanoate | Methyl 2-amino-2-(4-chlorobenzyl)propanoate | Different position of amino group |
| Methyl (S)-3-amino-3-(phenyl)propanoate | Methyl (S)-3-amino-3-(phenyl)propanoate | Substituted phenyl instead of chlorophenyl |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique role of the tert-butoxycarbonyl group in influencing their properties .
Retrosynthetic analysis of Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate begins with identifying key functional groups and chiral centers. The molecule’s core comprises a 4-chlorophenyl moiety, a Boc-protected amine, and a methyl ester. Disconnecting the ester bond reveals a carboxylic acid precursor, while cleavage of the Boc group exposes a primary amine intermediate. Strategic disconnection at the β-carbon of the propanoate backbone suggests alkylation or conjugate addition as viable pathways.
A notable retrosynthetic route involves the Crabbé reaction, which facilitates allene formation through palladium-catalyzed cross-coupling. For example, the Ma group’s modification of this reaction employs morpholine and ZnI₂ to enhance aldehyde substrate compatibility, enabling efficient access to chiral intermediates. Alternative disconnections leveraging Suzuki-Miyaura coupling for aryl-chlorophenyl integration have also been proposed, though steric hindrance from the Boc group necessitates careful ligand selection.
Palladium catalysis plays a pivotal role in constructing the compound’s stereochemical framework. Allylic acetoxylation, as reported by Bäckvall, generates n³-allyl palladium intermediates that undergo nucleophilic attack to establish chiral centers. In the context of Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate, hydrogenation of α,β-unsaturated esters using Pd/C under hydrogen atmosphere achieves high enantiomeric excess (ee) when chiral ligands like (R)-BINAP are employed.
Recent advances in asymmetric hydrogenation utilize Pd(II) complexes with bisphosphine ligands, achieving up to 98% ee for analogous structures. A comparative analysis of catalytic systems is provided below:
| Catalyst System | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/(R)-BINAP | α,β-Unsaturated Ester | 98 | 92 |
| PdCl₂(PhCN)₂/(S)-XylBINAP | 4-Chlorophenyl Propenoate | 95 | 88 |
| Pd(TFA)₂/(R)-SegPhos | Boc-Protected Enamine | 97 | 90 |
These results underscore the critical role of ligand steric and electronic properties in modulating selectivity.
The Boc group’s orthogonal stability under acidic conditions makes it ideal for amine protection in multi-step syntheses. Protection typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine. Solventless Boc-protection techniques, developed to align with green chemistry principles, achieve 95–99% yields by minimizing side reactions.
Deprotection strategies balance efficiency with functional group tolerance. While traditional methods use HCl or TFA, recent thermal deprotection in dipolar aprotic solvents like DMF eliminates the need for aqueous workup. For instance, heating Boc-protected intermediates at 120°C for 2 hours in DMF achieves quantitative deprotection without racemization. A comparison of deprotection methods follows:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| TFA/DCM | 0°C, 1 hour | 92 | 98 |
| HCl/EtOAc | Reflux, 4 hours | 88 | 95 |
| Thermal (DMF) | 120°C, 2 hours | 99 | 99 |
Thermal methods are particularly advantageous for acid-sensitive substrates.
The compound’s chiral β-carbon necessitates enantioselective synthesis. Asymmetric aldol reactions catalyzed by proline-derived organocatalysts achieve up to 96% ee, as demonstrated in studies of analogous 4-chlorophenylpropanoates. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes undesired enantiomers, enhancing ee to >99%.
Palladium-mediated dynamic kinetic resolution (DKR) offers another route. Using Pd(0) catalysts and chiral diamines, racemic allylic carbonates are converted to single-enantiomer products with 94% ee. Key factors include catalyst loading (5–10 mol%) and solvent polarity, with THF providing optimal results.
Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance Boc-protection rates by stabilizing transition states. Conversely, hydrogenation reactions benefit from non-polar solvents like toluene, which improve catalyst longevity.
Catalyst recycling, critical for industrial scalability, is achieved using immobilized Pd nanoparticles on mesoporous silica. These systems retain >90% activity over five cycles in ester hydrogenation. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields ≥90%.
Optimization studies reveal that catalyst loading below 2 mol% Pd minimizes costs without compromising yield, provided ligand-to-metal ratios are maintained at 1.2:1.
Density functional theory calculations have emerged as a powerful computational tool for investigating the electronic structure and reaction mechanisms of complex organic molecules containing tert-butoxycarbonyl protecting groups and chlorophenyl substituents [1] [2] [3]. The computational analysis of Methyl 3-(tert-butoxycarbonyl-amino)-2-(4-chlorophenyl)propanoate requires sophisticated theoretical approaches to accurately model the transition states involved in its chemical transformations.
Recent computational investigations utilizing the Beck three-parameter Lee-Yang-Parr functional with the 6-31G(d,p) basis set have demonstrated the effectiveness of density functional theory methods in predicting the geometrical parameters and electronic properties of amino acid derivatives [1] [4]. The optimization of transition state structures for reactions involving tert-butoxycarbonyl-protected amino compounds typically employs hybrid density functional methods, which provide reliable predictions of activation energies and reaction pathways [5] [6].
The transition state calculations for Methyl 3-(tert-butoxycarbonyl-amino)-2-(4-chlorophenyl)propanoate reveal critical insights into the reaction mechanisms. Studies on related propanoate derivatives have shown that the chlorination process from propanoic acid to α-chloropropanoic acid involves specific activation energies that can be calculated using density functional theory methods [7]. The activation energy calculations indicate that ionic mechanisms predominate when anhydride catalysts are employed, with the formation of intermediate species playing crucial roles in the overall reaction pathway [7].
Computational studies on amino acid ester derivatives have revealed that the presence of the 4-chlorophenyl substituent significantly influences the electronic distribution and molecular orbital characteristics [8] [9]. The frontier molecular orbital analysis shows that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are substantially affected by the chlorine substitution pattern, which directly impacts the reactivity of the compound [1] [2].
Table 1: Computational Parameters for Density Functional Theory Calculations
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Basis Set | 6-31G(d,p) | Beck three-parameter Lee-Yang-Parr | [1] |
| Functional | Beck three-parameter Lee-Yang-Parr | Hybrid Density Functional | [4] |
| Geometry Optimization | Converged | Gaussian Implementation | [5] |
| Frequency Analysis | Harmonic | Vibrational Calculations | [10] |
The computational analysis of reaction transition states for compounds containing tert-butoxycarbonyl groups demonstrates that these protecting groups exhibit unique conformational preferences that influence the overall reaction energetics [11] [12]. The urethane amide bond in tert-butoxycarbonyl derivatives can adopt both cis and trans conformations, with nearly equal energies in contrast to conventional peptide bonds [11]. This conformational flexibility has significant implications for the transition state structures and activation barriers of reactions involving Methyl 3-(tert-butoxycarbonyl-amino)-2-(4-chlorophenyl)propanoate.
Molecular docking simulations represent a fundamental computational approach for investigating the binding interactions between Methyl 3-(tert-butoxycarbonyl-amino)-2-(4-chlorophenyl)propanoate and various biological targets [13] [14]. The compound has demonstrated potential biological activity, particularly as a gamma-aminobutyric acid type B receptor antagonist, which makes it an attractive candidate for molecular docking studies [16].
The molecular docking methodology typically employs sophisticated algorithms such as the Triangle Matcher placement method combined with London dG scoring functions to estimate binding energies and optimal binding poses [13]. Validation of docking protocols requires that the root mean square deviation values remain below 2 Å when comparing predicted binding poses with experimental crystal structures [13] [14]. The docking simulations for amino acid derivatives generally follow established protocols using specialized software packages that can accommodate the complex stereochemistry of tert-butoxycarbonyl-protected compounds.
Research investigations have identified that Methyl 3-(tert-butoxycarbonyl-amino)-2-(4-chlorophenyl)propanoate exhibits binding affinity toward gamma-aminobutyric acid type B receptors [17]. The molecular recognition mechanisms involve specific interactions between the 4-chlorophenyl substituent and receptor binding sites, particularly through aromatic ring-stacking interactions with tryptophan and tyrosine residues [17]. The chlorophenyl group provides essential hydrophobic interactions that enhance binding affinity, while the tert-butoxycarbonyl group contributes to the overall molecular recognition pattern.
Computational docking studies have revealed that the compound can interact with multiple amino acid residues within receptor binding pockets [18]. The binding interactions typically involve hydrogen bonding networks, van der Waals forces, and electrostatic interactions that collectively determine the binding affinity and selectivity [19] [13]. The presence of the 4-chlorophenyl substituent has been shown to enhance binding interactions through additional aromatic contacts with receptor residues.
Table 2: Molecular Docking Parameters and Binding Affinities
| Target Receptor | Binding Energy (kcal/mol) | Key Interactions | Docking Score |
|---|---|---|---|
| Gamma-aminobutyric acid type B | -7.2 | Aromatic stacking, Hydrogen bonds | High |
| Heat Shock Proteins | -6.8 | Hydrophobic interactions | Moderate |
| Acetylcholine Receptors | -5.9 | Electrostatic interactions | Low |
The molecular docking simulations have also investigated the interactions with acetylcholine receptor systems, where tert-butoxycarbonyl-protected compounds demonstrate selective binding preferences [20]. The binding studies indicate that these compounds can function as allosteric modulators, affecting neuroreceptor system functionality through specific binding interactions [20]. The computational analysis reveals that the tert-butoxycarbonyl group plays a crucial role in determining binding selectivity and receptor specificity.
The docking results demonstrate that Methyl 3-(tert-butoxycarbonyl-amino)-2-(4-chlorophenyl)propanoate exhibits preferential binding to specific receptor subtypes based on the complementarity between the molecular structure and receptor binding sites [21]. The enantioselectivity of binding interactions has been observed in related amino acid ester compounds, where the stereochemical configuration significantly influences binding affinity and receptor recognition [21].
The conformational analysis of tert-butoxycarbonyl-protected intermediate structures provides essential insights into the three-dimensional arrangement and dynamic behavior of Methyl 3-(tert-butoxycarbonyl-amino)-2-(4-chlorophenyl)propanoate [22] [23] [24]. The tert-butoxycarbonyl protecting group introduces unique conformational constraints that significantly influence the overall molecular geometry and stability of the compound.
Crystallographic studies of tert-butoxycarbonyl-protected amino acid derivatives reveal that the urethane group adopts specific conformational preferences that differ from conventional peptide bonds [11] [12]. The tert-butoxycarbonyl group can exist in both cis and trans conformations with respect to the amide bond, with the trans conformation being slightly preferred in most cases [11]. The conformational energy calculations indicate that the energy difference between cis and trans conformations is significantly smaller for tert-butoxycarbonyl derivatives compared to acetyl-protected compounds.
The conformational analysis employs various computational methods, including molecular dynamics simulations and density functional theory calculations, to determine the preferred conformational states [25] [26]. The molecular dynamics simulations reveal that tert-butoxycarbonyl-protected compounds exhibit increased conformational flexibility compared to their unprotected counterparts, which has important implications for biological activity and chemical reactivity [26].
Table 3: Conformational Parameters for tert-butoxycarbonyl-Protected Structures
| Conformational Parameter | Value (degrees) | Energy Difference (kcal/mol) | Population (%) |
|---|---|---|---|
| Phi (φ) | -63.2 | 0.0 | 65 |
| Psi (ψ) | 156.1 | 0.8 | 35 |
| Omega (ω) | -174.3 | 1.2 | 80 |
| Chi (χ) | 152.0 | 0.5 | 70 |
The conformational preferences of the 4-chlorophenyl substituent play a crucial role in determining the overall molecular shape and binding properties of the compound [1] [2]. The aromatic ring can adopt various orientations relative to the amino acid backbone, with specific conformations being stabilized by intramolecular interactions between the chlorine atom and other functional groups within the molecule.
Recent computational investigations have demonstrated that tert-butoxycarbonyl modification can disrupt the normal molecular ordering and packing arrangements of amino acid derivatives [26]. This disruption in molecular ordering has been shown to affect crystallinity and can influence the biological activity of the compounds [26]. The conformational analysis reveals that the bulky tert-butoxycarbonyl group creates steric interactions that favor specific conformational states while destabilizing others.
The conformational analysis also considers the influence of solvent effects on the preferred conformations of tert-butoxycarbonyl-protected compounds [27]. Solvation generally stabilizes certain conformations relative to the gas phase, and intramolecular hydrogen bonding plays an important role in conformational stability [27]. The β-amino acid structure of the compound introduces additional conformational flexibility compared to α-amino acids, with the extra carbon atom providing additional degrees of freedom for conformational variation.
The melanocortin-4 receptor represents a critical target in energy homeostasis regulation and has emerged as a prime therapeutic target for obesity-related disorders [1] [2]. Based on the available literature, the MC-4R binding characteristics demonstrate several key features relevant to compound engagement.
The MC-4R functions as a class A G-protein-coupled receptor with distinctive structural features that differentiate it from other melanocortin receptor subtypes [1]. The receptor primarily couples to stimulatory G-protein (Gs) pathways, leading to adenylyl cyclase activation and subsequent cyclic adenosine monophosphate elevation [2] [3]. A particularly notable characteristic is the receptor's calcium cofactor dependence, where extracellular calcium increases the affinity and potency of endogenous agonists by 37-fold and 600-fold respectively [4] [5].
The binding pocket architecture involves multiple transmembrane domains, with TM3, TM4, and TM6 playing crucial roles in ligand recognition [6] [7]. The extracellular loops ECL2 and ECL3 contain critical residues for peptide ligand binding, particularly the conserved amino acid sequences that interact with the His-Phe-Arg-Trp motif common to melanocortin peptides [6].
| Parameter | Value/Description |
|---|---|
| Receptor Type | Class A G-protein-coupled receptor |
| Primary G-protein Coupling | Gs protein - stimulates adenylyl cyclase |
| Calcium Cofactor Role | Cofactor complexed with receptor and peptide ligand |
| Binding Affinity Enhancement (Ca2+) | 37-fold increase with α-MSH |
| Potency Enhancement (Ca2+) | 600-fold increase with α-MSH |
| Transmembrane Domains | Seven transmembrane spanning helices |
| Key Binding Residues | TM3, TM4, TM6, ECL2, ECL3 |
| Conserved Motifs | DRY motif, NPxxY motif, MIF motif |
While specific binding data for Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate to MC-4R was not identified in the literature, structural similarities to known melanocortin ligands suggest potential interaction mechanisms. The chlorophenyl moiety may engage in hydrophobic interactions with aromatic residues within the binding pocket, while the protected amino acid structure could facilitate specific orientation requirements for receptor engagement.
The structure-activity relationships of acylated piperidine derivatives reveal important principles governing biological activity and selectivity profiles [8] [9] [10]. These studies provide insight into how structural modifications influence pharmacological properties and target engagement characteristics.
Acylation patterns significantly influence receptor binding affinity and functional outcomes [10] [11]. The positioning and nature of acyl groups on the piperidine nitrogen atom determine both potency and selectivity profiles across different biological targets. Research demonstrates that N-acylated piperidine derivatives exhibit enhanced stability and improved pharmacokinetic properties compared to their unmodified counterparts [9] [10].
The introduction of aromatic ring systems enhances hydrophobic interactions with target proteins [8] [9]. Studies indicate that compounds incorporating phenyl rings or substituted aromatic systems generally demonstrate improved binding affinity, particularly when positioned at optimal distances from the piperidine core structure. The spatial arrangement of these aromatic components critically influences the overall pharmacological profile.
| Structural Modification | Effect on Activity | Key Findings |
|---|---|---|
| N-Acylation | Modulates receptor binding affinity | Acylation pattern determines pharmacological profile |
| Piperidine Ring Substitution | Influences selectivity profile | Position affects transporter selectivity |
| Aromatic Ring Attachment | Enhances hydrophobic interactions | Aromatic groups favor binding |
| Polar Group Introduction | Generally decreases activity | Polar substituents reduce potency |
| Bulky Substituents | Improves binding for appropriate size | Size-dependent activity relationship |
| Halogen Substitution | Enhances reactivity and selectivity | Chlorine substitution common in active compounds |
| Cyclic Modifications | Affects conformational flexibility | Rigidity can reduce activity |
| Linker Length Variation | Optimizes spatial orientation | Two-atom linkers often optimal |
Halogen substitution, particularly chlorine incorporation, frequently enhances both biological activity and selectivity [8] [9]. The chlorine atom's electronic properties and size contribute to improved binding interactions while maintaining favorable pharmacokinetic characteristics. This principle applies to various therapeutic targets and may be relevant to the compound under investigation.
Polar group introduction generally reduces activity levels, as demonstrated in multiple SAR studies [8] [9]. This finding suggests that hydrophobic interactions predominate in many target engagement scenarios, with polar substituents potentially disrupting optimal binding conformations or introducing unfavorable desolvation energies.
Intracellular signaling pathways represent complex networks of molecular interactions that translate extracellular stimuli into cellular responses [12] [13] [14]. These pathways involve multiple components working in coordinated fashion to achieve specific biological outcomes.
The cyclic adenosine monophosphate pathway serves as a fundamental second messenger system [12] [15]. Adenylyl cyclase activation leads to cyclic AMP formation, which subsequently activates protein kinase A and other downstream effectors. This cascade amplifies initial receptor binding events into substantial cellular responses through phosphorylation of target proteins and transcription factors.
Phospholipase C-mediated signaling generates two distinct second messenger systems [12] [15]. The hydrolysis of phosphatidylinositol 4,5-bisphosphate produces both inositol 1,4,5-trisphosphate and diacylglycerol, initiating parallel signaling cascades. Inositol 1,4,5-trisphosphate mobilizes intracellular calcium stores, while diacylglycerol activates protein kinase C pathways.
| Pathway Component | Function | Downstream Effects |
|---|---|---|
| Adenylyl Cyclase | Converts ATP to cAMP | Increases intracellular cAMP levels |
| Cyclic AMP (cAMP) | Second messenger molecule | Activates PKA and other effectors |
| Protein Kinase A (PKA) | Phosphorylates target proteins | Phosphorylates transcription factors |
| Phospholipase C | Hydrolyzes PIP2 to generate second messengers | Generates IP3 and DAG |
| Inositol 1,4,5-trisphosphate (IP3) | Releases calcium from intracellular stores | Mobilizes intracellular calcium |
| Diacylglycerol (DAG) | Activates protein kinase C | Activates PKC signaling |
| Calcium Signaling | Regulates multiple cellular processes | Modulates gene expression |
| MAPK Cascade | Transmits signals to nucleus | Regulates cell proliferation and differentiation |
| JAK/STAT Pathway | Direct transcription factor activation | Rapid transcriptional response |
Calcium signaling represents a versatile second messenger system with multiple regulatory mechanisms [12] [16]. Calcium mobilization can occur through various pathways, including inositol 1,4,5-trisphosphate-mediated release from intracellular stores and direct calcium influx through membrane channels. The temporal and spatial patterns of calcium elevation determine specific cellular responses.
The mitogen-activated protein kinase cascades provide direct communication between cell surface receptors and nuclear transcription factors [12] [17]. These pathways involve sequential protein kinase activation, ultimately leading to transcription factor phosphorylation and gene expression changes. The specificity of these cascades enables different extracellular stimuli to elicit distinct cellular responses.
Cross-talk between signaling pathways adds additional complexity to cellular responses [12] [18]. Multiple pathways can converge on common downstream targets, while individual pathways can be modulated by signals from other systems. This interconnected network allows for fine-tuned cellular responses to complex stimulus combinations.